
(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H12BFO3 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis Analysis
The synthesis of “(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” involves several steps, but the exact process is not detailed in the available resources .
Molecular Structure Analysis
The molecular structure of “(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group via an oxygen atom. The phenyl ring is further substituted with a fluorobenzyl group .
Chemical Reactions Analysis
“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” can participate in various chemical reactions, particularly coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Physical And Chemical Properties Analysis
“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a solid substance with a melting point of 159-164 °C . Its molecular weight is 246.04 g/mol . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 425.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Medicine: Inhibitor of Serine Protease and Kinase Enzymes
4-(3’-Fluorobenzyloxy)phenylboronic acid is utilized in medicine as an inhibitor of serine protease and kinase enzymes. These enzymes are known to facilitate the growth, progression, and metastasis of tumor cells . By inhibiting these enzymes, the compound can potentially slow down or halt the progression of certain cancers.
Drug Delivery: Glucose-Responsive Polymeric Nanoparticles
This compound is integral in creating glucose-responsive materials, particularly in the construction of glucose-responsive systems for insulin delivery . Phenylboronic acid-containing materials are widely studied for their potential application in smart drug delivery systems that can respond to the glucose levels in the body.
Therapeutic Applications: Boron Neutron Capture Therapy
Phenylboronic acids, including 4-(3’-Fluorobenzyloxy)phenylboronic acid, are used in boron neutron capture therapy (BNCT) for tumors . BNCT is a binary cancer treatment that relies on the accumulation of boron in the tumor, followed by irradiation with neutrons, leading to the destruction of cancer cells.
Organic Synthesis: Cross-Coupling Reactions
In organic synthesis, this compound is employed in palladium-catalyzed cross-coupling reactions. It is used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls, which have applications in creating new materials with unique properties .
Analytical Chemistry: Molecular Recognition
4-(3’-Fluorobenzyloxy)phenylboronic acid is used in analytical chemistry for molecular recognition purposes. Its ability to form reversible complexes with polyols, including sugars, allows it to be used in sensors and assays for detecting various biological substances .
Material Science: Liquid Crystalline Materials
The compound is instrumental in the development of novel liquid crystalline materials. These materials have unique optical and electronic properties, making them suitable for applications in displays and photonic devices .
Biomedicine: Development of Novel Drugs
It serves as a crucial building block in biomedicine for the synthesis of pharmaceutical agents. These agents target specific receptors or pathways, playing a vital role in the treatment of diseases .
Diagnostic Applications: PBA-based Strategies
4-(3’-Fluorobenzyloxy)phenylboronic acid is part of phenylboronic acids (PBA)-based strategies for diagnostic applications. PBAs interact with sialic acid as a new class of molecular targets, offering new avenues for disease detection and monitoring .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBNLKHBWJWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584760 | |
| Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1072951-98-4 | |
| Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



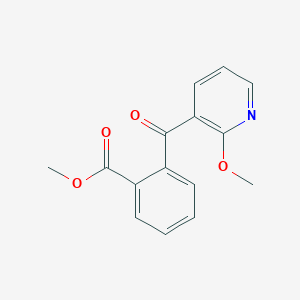


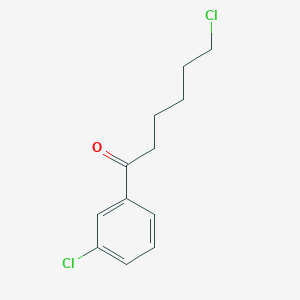
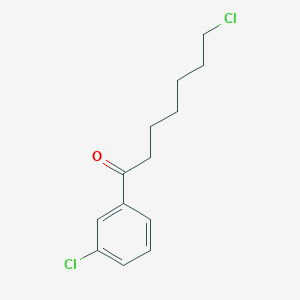
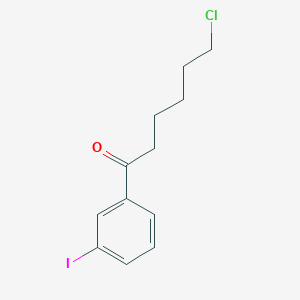
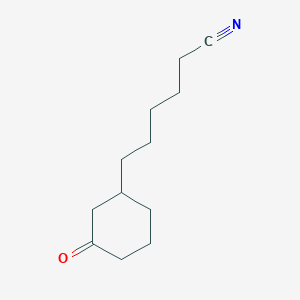
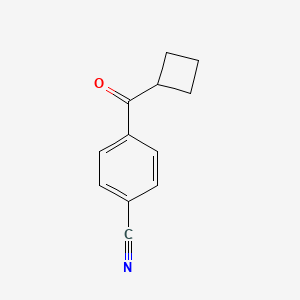
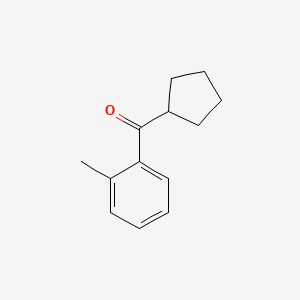
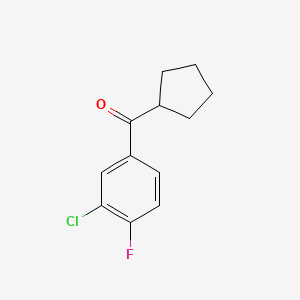
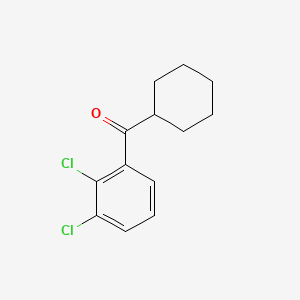

![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)
![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)